8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine
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Overview
Description
8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzofuro[3,2-d]pyrimidine precursors. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the selective introduction of bromine and chlorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .
Scientific Research Applications
8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichlorobenzofuro[3,2-d]pyrimidine
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H3BrCl2N2O |
---|---|
Molecular Weight |
317.95 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-4-1-2-6-5(3-4)7-8(16-6)9(12)15-10(13)14-7/h1-3H |
InChI Key |
DDKUDDMRRVSQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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